molecular formula C6H8N2O4 B2985423 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid CAS No. 17027-50-8

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Katalognummer: B2985423
CAS-Nummer: 17027-50-8
Molekulargewicht: 172.14
InChI-Schlüssel: VWFWNXQAMGDPGG-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid ( 17027-50-8) is a chiral organic compound of significant interest in chemical and pharmaceutical research. This molecule features a stereospecific (4S) imidazolidine core, a five-membered ring containing nitrogen atoms, fused with a propanoic acid side chain. The compound's molecular formula is C6H8N2O4, with a molecular weight of 172.14 g/mol . As a specialized chiral building block, this (S)-enantiomer is a valuable synthon in synthetic organic chemistry, particularly for the development of novel compounds with potential biological activity. The 2,5-dioxoimidazolidinyl (hydantoin) structure is a key scaffold found in various bioactive molecules and pharmaceutical intermediates. Related imidazolidinyl derivatives are extensively studied for their decomposition profiles and role in cross-reactivity, underscoring the research importance of this chemical class . This product is provided for research applications only. It is essential to consult the Safety Data Sheet (SDS) prior to use. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. Store the product sealed in a dry, cool place, ideally between 2-8°C, to maintain its stability and purity .

Eigenschaften

IUPAC Name

3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWNXQAMGDPGG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H]1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17027-50-8
Record name (4S)-2,5-Dioxo-4-imidazolidinepropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3EF5776S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a carbonyl compound to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazolidinone derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes

Wirkmechanismus

The mechanism of action of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Substituent Variations

2.1.1. 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic Acid
  • CAS : 43189-50-0
  • Molecular Formula : C₇H₁₀N₂O₄
  • Molecular Weight : 186.17 g/mol
  • Key Differences : A methyl group replaces the hydrogen at the 4-position of the imidazolidinyl ring.
  • Properties : Higher hydrophobicity (LogP: 0.11) and melting point (159–160°C) compared to the parent compound.
  • Applications: Potential use in stability studies or as a metabolite analog .
2.1.2. Methoxyphenyl-Substituted Derivatives
  • Examples: 3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 3-(1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid
  • Molecular Formula : C₁₄H₁₆N₂O₅
  • Molecular Weight : 292.29 g/mol
  • Applications : Tailored for targeted drug delivery or enzyme inhibition due to modified pharmacokinetics .

Functional Group Variants

2.2.1. Chlorinated 3-Phenylpropanoic Acid Derivatives
  • Molecular Formula : C₉H₈Cl₂O₃
  • Key Differences : Aromatic chlorination enhances antimicrobial activity.
  • Bioactivity : Demonstrated selective inhibition against E. coli and S. aureus .
2.2.2. 3-(Methylthio)propanoic Acid Esters
  • Molecular Formula : C₅H₁₀O₂S
  • Key Differences : Thioether and ester groups confer volatility and aroma properties.
  • Applications : Found in pineapple pulp as flavor compounds (concentration up to 622.49 µg/kg) .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application References
3-[(4S)-2,5-Dioxoimidazolidinyl]propanoic acid C₆H₈N₂O₄ 172.14 None (parent compound) Pharmaceutical intermediate
3-(4-Methyl-2,5-dioxoimidazolidinyl)propanoic acid C₇H₁₀N₂O₄ 186.17 Methyl group Stability studies
Methoxyphenyl-substituted derivatives C₁₄H₁₆N₂O₅ 292.29 Methoxyphenyl groups Targeted drug design
Chlorinated 3-phenylpropanoic acids C₉H₈Cl₂O₃ 247.07 Chlorine atoms Antimicrobial agents
3-(Methylthio)propanoic acid esters C₅H₁₀O₂S 134.20 Methylthio and ester groups Flavor compounds

Biologische Aktivität

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, also known as Carglumic Acid Impurity B, is a compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol. Its CAS number is 17027-50-8. This compound is notable for its potential biological activities, particularly in the context of metabolic disorders and its role as a pharmaceutical intermediate.

Research indicates that this compound may influence various biological pathways. It has been studied for its potential effects on cell apoptosis and proliferation. Specifically, compounds similar to this have shown to modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, which are critical in determining cell survival or death .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, isoxazole derivatives related to this compound were evaluated for their toxicity against human promyelocytic leukemia cells. The results indicated significant cytotoxicity at concentrations ranging from 86 to 755 μM, with specific derivatives inducing apoptosis through downregulation of anti-apoptotic proteins .

Pharmacological Applications

The compound's structure suggests it may have applications in treating metabolic disorders, particularly those related to urea cycle deficiencies. Carglumic acid itself is used clinically for treating hyperammonemia in patients with N-acetylglutamate synthase deficiency. The biological activity of its impurities, including this compound, could provide insights into optimizing therapeutic efficacy and safety profiles .

PropertyValue
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
CAS Number17027-50-8
AppearanceWhite to Off-White
SolubilitySlightly in DMSO
pKa4.37 ± 0.10 (Predicted)
Density1.405 ± 0.06 g/cm³ (Predicted)

Case Studies

  • Cytotoxicity in Cancer Cells : A study reported that certain derivatives showed cytotoxic effects on HL-60 leukemia cells by promoting apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 levels .
  • Metabolic Disorder Treatment : Carglumic acid's role in urea cycle disorders highlights the potential therapeutic applications of related compounds like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, considering stereochemical control?

  • Methodological Answer : Stereoselective synthesis can be achieved via cyclocondensation of chiral precursors (e.g., enantiopure amino acids) with carbonyl reagents under mild acidic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (common in imidazolidinone syntheses) ensures stereochemical retention while minimizing racemization . Yield optimization may require iterative adjustments of solvent polarity (e.g., ethanol/water mixtures) and reaction time (typically 8–24 hours).

Q. How can researchers ensure structural fidelity of the compound using spectroscopic methods?

  • Methodological Answer : Combine 1^1H and 13^{13}C NMR to confirm the imidazolidinyl ring’s stereochemistry and propanoic acid backbone. IR spectroscopy identifies characteristic carbonyl stretches (1680–1750 cm1^{-1} for dioxo groups). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For purity, use HPLC with a chiral stationary phase to resolve enantiomeric impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general guidelines for reactive heterocycles: use fume hoods to minimize inhalation risks, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store in airtight containers under inert gas (e.g., nitrogen) to avoid hydrolysis . Emergency procedures include flushing affected areas with water for 15 minutes and consulting toxicity databases for specific antidotes.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electrophilic sites on the dioxoimidazolidinyl ring. Solvent effects (e.g., polarizable continuum models) simulate nucleophilic attack kinetics. Molecular docking studies predict binding affinities with biological targets (e.g., proteases), guiding structure-activity relationship (SAR) analyses .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For inconsistent IC50_{50} values, assess compound stability under assay conditions (e.g., pH, temperature) via LC-MS. Replicate experiments with strict controls for metabolite interference, and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How can factorial design optimize reaction conditions for scaling up synthesis without compromising enantiomeric excess?

  • Methodological Answer : Employ a 2k^k factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent ratio (ethanol/water: 1:1 to 3:1). Response surface methodology (RSM) identifies interactions affecting yield and enantioselectivity. Confirm robustness using central composite designs .

Q. What mechanistic insights explain the compound’s stability under oxidative stress in biological systems?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Radical scavenging assays (e.g., DPPH) quantify antioxidant capacity. Electron paramagnetic resonance (EPR) detects transient radical intermediates, while X-ray crystallography reveals structural rearrangements post-oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.